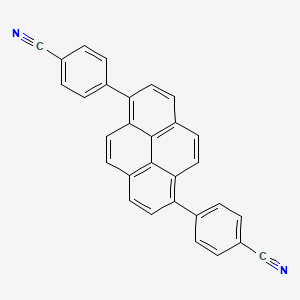
4,4'-(Pyrene-1,6-diyl)dibenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Pyrene-1,6-diyl)dibenzonitrile is an organic compound with the molecular formula C30H16N2 and a molecular weight of 404.46 g/mol . This compound is characterized by the presence of a pyrene core linked to two benzonitrile groups at the 1 and 6 positions. It is known for its unique optical and electronic properties, making it a valuable material in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Pyrene-1,6-diyl)dibenzonitrile typically involves the reaction of pyrene with benzonitrile derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where pyrene is reacted with 4-bromobenzonitrile in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 4,4’-(Pyrene-1,6-diyl)dibenzonitrile may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Pyrene-1,6-diyl)dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyrenequinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Pyrenequinone derivatives.
Reduction: 4,4’-(Pyrene-1,6-diyl)dibenzylamine.
Substitution: Halogenated or nitrated pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(Pyrene-1,6-diyl)dibenzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Employed in the study of molecular interactions and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(4-Phenylpyridine-2,6-diyl)dibenzonitrile: Similar structure but with a pyridine core, used in thermally activated delayed fluorescence (TADF) materials.
4,4’-(Anthracene-9,10-diyl)dibenzonitrile: Contains an anthracene core, used in fluorescent materials and organic semiconductors.
Uniqueness
4,4’-(Pyrene-1,6-diyl)dibenzonitrile is unique due to its pyrene core, which imparts distinct photophysical properties such as high fluorescence quantum yield and stability. This makes it particularly valuable in applications requiring strong and stable fluorescence, such as OLEDs and bioimaging .
Eigenschaften
Molekularformel |
C30H16N2 |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
4-[6-(4-cyanophenyl)pyren-1-yl]benzonitrile |
InChI |
InChI=1S/C30H16N2/c31-17-19-1-5-21(6-2-19)25-13-9-23-12-16-28-26(22-7-3-20(18-32)4-8-22)14-10-24-11-15-27(25)29(23)30(24)28/h1-16H |
InChI-Schlüssel |
UFEUFHJWXQCBHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3)C5=CC=C(C=C5)C#N)C6=CC=C(C=C6)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


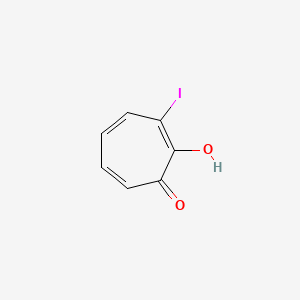
![(4Z)-4-(2-methylpropylidene)-7-propan-2-yl-15-oxa-2,5,8-triazatricyclo[8.5.0.03,8]pentadeca-1(10),2,11,13-tetraene-6,9-dione](/img/structure/B13749240.png)


![1-azabicyclo[2.2.2]octan-3-yl 2-(1-oxo-3-phenyl-2-oxaspiro[4.4]nonan-3-yl)acetate](/img/structure/B13749248.png)
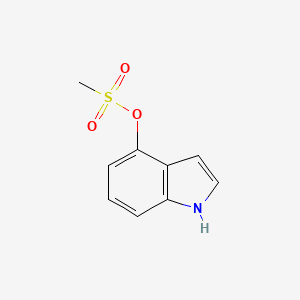
![Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]-](/img/structure/B13749260.png)


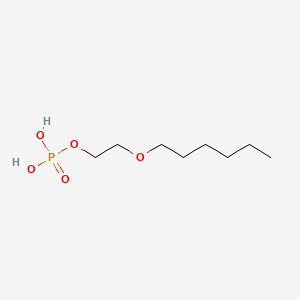
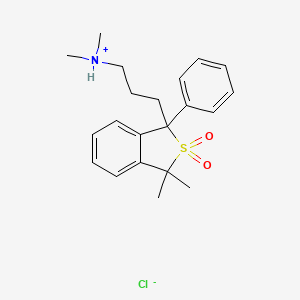

![4-Hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B13749308.png)
